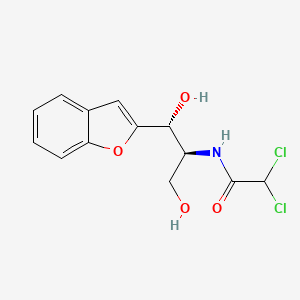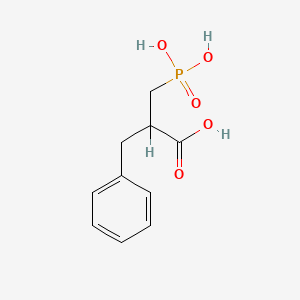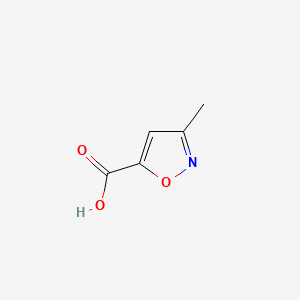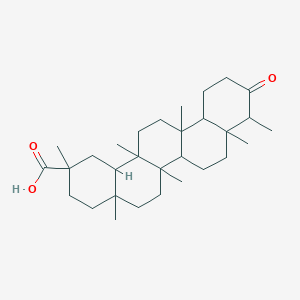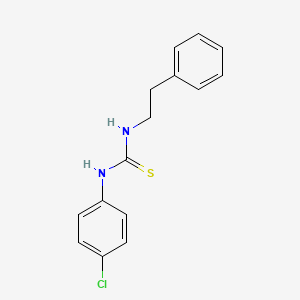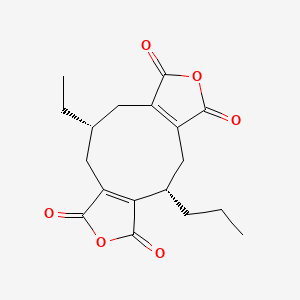
Byssochlamic acid
説明
Byssochlamic acid is a mycotoxin found in the agricultural fungal pathogen B. fulva . It is lethal to mice with an LD50 of 94 mg/kg . This compound is part of a class of bioactive secondary metabolites unique to filamentous fungi, which contain one or more maleic anhydrides fused to a 7-, 8- or 9- membered carbocycle .
Synthesis Analysis
The filamentous fungus Byssochlamys fulva strain IMI 40021 produces (+)-byssochlamic acid, its novel dihydroanalogue, and four related secondary metabolites . The putative maleic anhydride precursor for both nonadride and heptadride biosynthesis was isolated as a fermentation product for the first time and its structure confirmed by synthesis .Molecular Structure Analysis
The structure of Byssochlamic acid was confirmed by spectra data and X-ray diffraction analysis . The structure of byssochlamic acid was solved using chemical transformations and spectral data .Chemical Reactions Analysis
Byssochlamys fulva strain IMI 40021 produces (+)-byssochlamic acid, its novel dihydroanalogue, and four related secondary metabolites . The putative maleic anhydride precursor for both nonadride and heptadride biosynthesis was isolated as a fermentation product for the first time and its structure confirmed by synthesis .Physical And Chemical Properties Analysis
Byssochlamic acid is a solid at room temperature . It is soluble in DMF, DMSO, ethanol, and methanol . Its molecular formula is C18H20O6 and it has a formula weight of 332.4 .科学的研究の応用
Antifungal Activities
Byssochlamic acid has been found to have moderate in vitro antifungal activities against Fusarium graminearum Schw. and Fusarium oxysporum Schlecht . This makes it a potential candidate for the development of new antifungal agents.
Biosynthesis of Maleidrides
Byssochlamic acid is involved in the biosynthesis of maleidrides . Maleidrides are a class of compounds containing maleic anhydride moieties fused to an alicyclic ring. These compounds have been reported to possess various bioactivities, including antifungal, phytotoxic, enzyme inhibitory, and cytotoxic activities .
Production of Novel Compounds
The production of Byssochlamic acid in co-culture broth of two mangrove fungi has led to the isolation of a new nonadride derivative, named (–)-byssochlamic acid imide . This suggests that Byssochlamic acid could be used as a precursor for the synthesis of novel compounds.
Heat Resistance
Although not directly an application of Byssochlamic acid, the fungus Byssochlamys fulva, which produces Byssochlamic acid, is known for its heat resistance . This characteristic could potentially be linked to the presence of Byssochlamic acid, although further research would be needed to confirm this.
Mycotoxin Production
Similarly, Byssochlamys fulva is also known for its mycotoxin production . While it’s not clear whether Byssochlamic acid itself is a mycotoxin, its production by a known mycotoxin-producing fungus suggests a potential role in this process.
作用機序
Target of Action
Byssochlamic acid is a type of maleidride , a class of bioactive secondary metabolites unique to filamentous fungi It’s known that maleidrides exhibit a diversity of biological activities including antifungal and herbicidal effects, suggesting they interact with a variety of biological targets.
Mode of Action
It’s known that maleidrides like byssochlamic acid are produced by fungi and have antifungal and herbicidal properties . This suggests that byssochlamic acid may interact with its targets to inhibit their growth or function, but the exact mechanisms remain to be elucidated.
Biochemical Pathways
Byssochlamic acid is produced through a biosynthetic pathway that begins with the assembly of an unsaturated precursor via an iterative highly reducing polyketide synthase (hrPKS) . The pathway diverges only after the nonadride deoxyscytalidin . In the pathway of Diffractella curvata, 5-hydroxylation of deoxyscytalidin occurs prior to ring contraction . In Scytalidium album, 6-hydroxylation, catalyzed by the α-ketoglutarate dependent oxidoreductase ScyL2, converts deoxyscytalidin to scytalidin .
Result of Action
Given its antifungal and herbicidal properties , it can be inferred that byssochlamic acid likely disrupts essential cellular processes in fungi and plants, leading to their inhibition or death.
Action Environment
The action of byssochlamic acid is likely influenced by various environmental factors, as it is produced by the filamentous fungus Byssochlamys fulva . Factors such as temperature, pH, and nutrient availability could potentially affect the production, stability, and efficacy of byssochlamic acid.
Safety and Hazards
特性
IUPAC Name |
(2S,10R)-10-ethyl-2-propyl-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O6/c1-3-5-10-8-12-11(15(19)23-16(12)20)6-9(4-2)7-13-14(10)18(22)24-17(13)21/h9-10H,3-8H2,1-2H3/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDWUPPIGBHWAS-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC2=C(CC(CC3=C1C(=O)OC3=O)CC)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CC2=C(C[C@H](CC3=C1C(=O)OC3=O)CC)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225315 | |
| Record name | Byssochlamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
743-51-1 | |
| Record name | (4S,10R)-10-Ethyl-5,9,10,11-tetrahydro-4-propyl-1H-cyclonona[1,2-c:5,6-c′]difuran-1,3,6,8(4H)-tetrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=743-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Byssochlamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000743511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Byssochlamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BYSSOCHLAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ89T8R2LB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[2-(1-benzotriazolyl)-1-oxoethyl]-(2-furanylmethyl)amino]-N-cyclohexyl-2-(2-fluorophenyl)acetamide](/img/structure/B1196734.png)

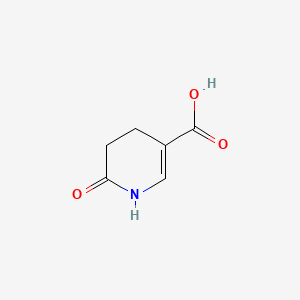
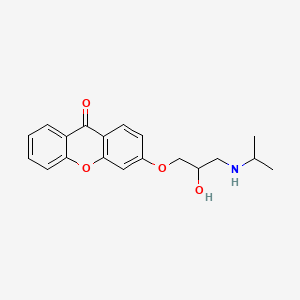

![[2-[(1S,2S,4S,8S,9S,11S,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate](/img/structure/B1196746.png)


